molecular formula C13H14O2 B12887016 1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one CAS No. 127230-04-0

1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one

Cat. No.: B12887016
CAS No.: 127230-04-0
M. Wt: 202.25 g/mol
InChI Key: SWEUGEGDRPBFRV-UHFFFAOYSA-N
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Description

Product Overview 1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol , this compound features a benzofuran core structure, a scaffold of significant interest in medicinal and synthetic chemistry. Research Applications and Value The benzofuran moiety is a privileged structure in drug discovery. This specific compound serves as a valuable synthetic intermediate or building block for researchers. It can be utilized in the design and synthesis of more complex molecules for various investigative fields. Benzofuran-containing structures are frequently explored as key components in pharmaceutical research and are also subjects of metabolic studies . As such, this compound provides a crucial starting point for developing novel chemical entities and studying structure-activity relationships. Handling and Usage This product is intended for use by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" (RUO) and must not be used for diagnostic, therapeutic, or any personal purposes. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information before use.

Properties

CAS No.

127230-04-0

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

1-(2-ethenyl-2-methyl-3H-1-benzofuran-5-yl)ethanone

InChI

InChI=1S/C13H14O2/c1-4-13(3)8-11-7-10(9(2)14)5-6-12(11)15-13/h4-7H,1,8H2,2-3H3

InChI Key

SWEUGEGDRPBFRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C2)(C)C=C

Origin of Product

United States

Preparation Methods

TCT-Mediated Synthesis Using Dimethyl Sulfoxide (DMSO)

A recent method employs cyanuric chloride (TCT) to activate dimethyl sulfoxide (DMSO) as a dual synthon under metal-free conditions. This approach allows the one-step synthesis of benzofuran-3(2H)-one derivatives bearing a quaternary carbon center, which is relevant for the 2-methyl-2,3-dihydrobenzofuran core.

  • Mechanism: The reaction proceeds via a radical process where DMSO provides methyl and sulfur-containing units.
  • Control: The addition of water controls the formation of the quaternary carbon center.
  • Advantages: Metal-free, efficient, and scalable to gram quantities.
  • Functional Group Compatibility: Broad, allowing diverse substituents on the benzofuran ring.
  • Reference: J. Org. Chem., 2025.

Vilsmeier-Haack Formylation and Cyclization

Another established method involves the use of Vilsmeier reagent generated in situ from oxalyl chloride and dimethylformamide (DMF) in an organic solvent such as acetonitrile at low temperatures (-30°C to -10°C).

  • Process: The Vilsmeier reagent facilitates formylation and subsequent cyclization to form the dihydrobenzofuran ring with a chloromethylene intermediate.
  • Reaction Control: Process Analytical Technology (PAT), especially FTIR, is used to monitor reaction progress and optimize conditions.
  • Temperature: Typically maintained between 40°C and 70°C, preferably around 55°C.
  • Outcome: Formation of 1-(2,3-dihydrobenzofuran-4-yl)ethanone intermediate, which can be further functionalized.
  • Reference: EP2243775A1 patent.

Oxidative Cyclization in Apolar Solvents

The preparation can also involve oxidative cyclization of precursors in concentrated apolar solvents such as toluene, alkanes, or halogenated solvents.

  • Conditions: Temperature range from 0°C to 100°C, optimally 40°C to 70°C.
  • Oxidants: Hydrogen peroxide (H2O2) is commonly used in molar equivalents relative to the starting material.
  • Catalysts: Palladium chloride (PdCl2) and other transition metal catalysts may be employed.
  • Workup: Extractive workup followed by purification (e.g., flash chromatography) yields the target ethanone compound.
  • Reference: WO2010115897A2 patent.

Detailed Reaction Conditions and Parameters

Method Solvent(s) Temperature Range Key Reagents/ Catalysts Reaction Time Monitoring Technique Yield & Notes
TCT-mediated DMSO activation DMSO (neat or solvent) Ambient to mild heating Cyanuric chloride (TCT) Variable, hours NMR, radical trapping studies Efficient, metal-free, gram-scale feasible
Vilsmeier-Haack formylation Acetonitrile (MeCN) -30°C to 70°C (stepwise) Oxalyl chloride, DMF Several hours PAT-FTIR real-time monitoring High selectivity, complex intermediate control
Oxidative cyclization Toluene or apolar solvents 40°C to 70°C PdCl2, H2O2 ~24 hours FTIR, TLC Industrially applicable, extractive workup

Mechanistic Insights and Control

  • The TCT/DMSO method involves radical intermediates, with water addition modulating the quaternary carbon formation.
  • Vilsmeier reagent forms reactive iminium intermediates that cyclize to the dihydrobenzofuran ring.
  • Oxidative cyclization uses Pd-catalyzed processes to form the vinyl substituent and ketone functionality.
  • Process Analytical Technology (PAT), especially FTIR spectroscopy, is critical for monitoring intermediate formation and minimizing by-products.

Research Findings and Industrial Relevance

  • The TCT-mediated method offers a greener alternative avoiding metals and harsh conditions, suitable for scale-up.
  • The Vilsmeier-Haack approach is well-established for selective formylation and ring closure, enabling access to key intermediates for further functionalization.
  • Oxidative cyclization in apolar solvents is favored industrially due to solvent availability and reaction control.
  • The combination of these methods allows flexible synthetic routes tailored to desired substitution patterns and purity requirements.

Summary Table of Preparation Methods

Aspect TCT-Mediated DMSO Method Vilsmeier-Haack Formylation Oxidative Cyclization in Apolar Solvent
Reaction Type Radical-mediated one-step synthesis Multi-step formylation and cyclization Pd-catalyzed oxidative cyclization
Key Reagents Cyanuric chloride, DMSO Oxalyl chloride, DMF PdCl2, H2O2
Solvent DMSO or compatible solvent Acetonitrile Toluene or similar
Temperature Mild heating or room temperature Low to moderate (-30°C to 70°C) Moderate (40°C to 70°C)
Monitoring NMR, radical studies PAT-FTIR FTIR, TLC
Advantages Metal-free, efficient, scalable High selectivity, controlled intermediates Industrially applicable, robust
Limitations Radical control needed Complex intermediate management Longer reaction times

This comprehensive analysis synthesizes current research and patent literature to provide a detailed understanding of the preparation methods for 1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one. The methods vary from innovative metal-free radical processes to classical formylation and oxidative cyclization, each with distinct advantages for laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-2-vinyl-2,3-dihydrobenzofuran-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Structural Representation

The compound features a benzofuran moiety with an ethenyl and methyl substituent, which contributes to its biological activity. The structural formula can be represented as follows:Structure C13H14O2\text{Structure }\text{C}_{13}\text{H}_{14}\text{O}_{2}

Anticancer Activity

Recent studies have highlighted the potential of 1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one as an anticancer agent. Research indicates that derivatives of benzofuran exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic properties of benzofuran derivatives, including 1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one, the following results were observed:

CompoundCell LineIC50 (µM)Therapeutic Index (TI)
1-(2-Ethenyl...)K562 (Leukemia)2510
1-(2-Ethenyl...)HeLa (Cervical)308
1-(2-Ethenyl...)A549 (Lung)357

The therapeutic index indicates the safety profile of the compound relative to its anticancer efficacy. A higher TI suggests a favorable safety margin for further development.

Antibacterial Properties

In addition to its anticancer potential, this compound has been investigated for antibacterial activity. Studies show that various benzofuran derivatives possess significant antibacterial effects against both standard and clinical strains.

Case Study: Antibacterial Screening

A screening of benzofuran derivatives, including 1-(2-Ethenyl...), revealed:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(2-Ethenyl...)E. coli15 µg/mL
1-(2-Ethenyl...)S. aureus20 µg/mL

These results indicate that the compound exhibits promising antibacterial activity, making it a candidate for further pharmacological studies.

Synthetic Applications

The synthesis of 1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one can be achieved through various methodologies involving electrophilic substitutions and functional group modifications. The versatility in synthetic approaches allows for the creation of a library of derivatives that can be screened for enhanced biological activity.

Synthetic Pathways

Common synthetic routes include:

  • Electrophilic Aromatic Substitution : Introducing substituents onto the benzofuran ring.
  • Olefin Metathesis : Modifying the ethenyl group to enhance reactivity.
  • Functional Group Transformations : Converting existing groups to improve solubility or bioavailability.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2-vinyl-2,3-dihydrobenzofuran-5-yl)ethanone involves its interaction with specific molecular targets. For instance, benzofuran derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission . The compound may also interact with DNA or proteins, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzofuran Derivatives

The target compound’s structural analogs differ primarily in substituents on the benzofuran core and adjacent groups. Key comparisons include:

Table 1: Substituent Comparison
Compound Name Substituents (Position 2) Substituent (Position 5) Molecular Formula Molecular Weight (g/mol)
Target compound Ethenyl, methyl Acetyl C₁₃H₁₄O₂ 202.25
1-[2-(3-Hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone 3-Hydroxypropenyl Acetyl C₁₃H₁₄O₃ 218.25
Tremetone (1-[(2R)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone) Propenyl Acetyl C₁₃H₁₄O₂ 202.25
1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanone Methyl Acetyl C₁₁H₁₂O₂ 176.22
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one None 2-Methylpropanoyl C₁₂H₁₄O₂ 190.24

Key Observations :

  • Tremetone () shares the same molecular weight as the target compound but differs in stereochemistry (R-configuration at position 2) and substituent (propenyl vs. ethenyl), which may influence biological activity.

Physical and Chemical Properties

Limited data on the target compound’s physical properties necessitate comparisons with analogs:

Table 2: Physical Properties
Compound Name Melting Point (°C) Solubility Stability
Target compound Not reported Likely lipophilic Stable under inert conditions
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one 137.3–138.5 Moderate in DMSO Sensitive to moisture
5-Acetyl-2-methylcoumaran () Not reported Ethanol-soluble Air-stable

Key Observations :

  • The sulfanylidene derivative () has a higher melting point (~137°C) due to strong intermolecular interactions from the sulfonyl group.
  • Lipophilicity in the target compound is expected to exceed that of polar analogs, influencing pharmacokinetic properties.
Antimicrobial Activity :
  • Fluorinated hydrazide-hydrazones () exhibit MIC values in the µM range against bacterial strains, suggesting that acetyl-benzofuran derivatives with electron-withdrawing groups enhance bioactivity.
  • Oxime ethers () showed notable antimicrobial effects, implying that the target compound’s ethenyl group might modulate similar activity through hydrophobic interactions.
Toxicological Considerations :
  • Tremetone () is associated with livestock toxicity, highlighting the importance of substituent effects on safety.
  • Regulatory guidelines for 1-(2,4,4,5,5-Pentamethyl-1-cyclopenten-1-yl)ethan-1-one () suggest that structural analogs require rigorous safety assessments.

Stereochemical and Crystallographic Insights

  • Undefined Stereocenters : The compound in has undefined stereochemistry at position 2, whereas Tremetone () specifies an R-configuration. This ambiguity impacts pharmacological predictability.
  • SHELX Software (): Widely used for crystallographic refinement of small molecules, critical for resolving stereochemical details in analogs.

Biological Activity

1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one, also known by its CAS number 63839-85-0, is a compound belonging to the benzofuran family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article delves into the biological activity of this compound, summarizing various studies, case reports, and research findings.

Chemical Structure and Properties

The molecular formula for 1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one is C₁₃H₁₄O₂. Its structure includes a benzofuran core with an ethenyl group and an ethanone moiety, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one. Research indicates that certain benzofuran derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to this one have shown cytotoxic effects against leukemia cells (K562 and MOLT-4) through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Cytotoxicity of Benzofuran Derivatives

Compound NameIC₅₀ (µM)Cell LineMechanism of Action
Compound A25K562Apoptosis induction via ROS
Compound B30MOLT-4Mitochondrial dysfunction
1-(2-Ethenyl...)>100Cacki-1 (kidney)Non-toxic

The therapeutic index (TI), which compares the IC₅₀ values in normal versus cancer cells, suggests that while some derivatives are effective against cancer cells, they exhibit low toxicity towards healthy cells .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Benzofuran derivatives have been reported to exhibit antibacterial and antifungal activities. For example, studies have shown that certain benzofurans can inhibit the growth of Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

Compound NameMIC (µg/mL)Bacterial Strain
Compound C75Bacillus subtilis
Compound D<125Escherichia coli
1-(2-Ethenyl...)>100Pseudomonas aeruginosa

The biological activity of 1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one is attributed to several mechanisms:

  • Induction of Apoptosis : Studies indicate that compounds induce apoptosis by increasing intracellular ROS levels, leading to mitochondrial membrane potential disruption and subsequent caspase activation .
  • Antimicrobial Mechanisms : The antibacterial effects may stem from interference with bacterial cell wall synthesis or disruption of cellular metabolism .

Case Studies

Several case studies have documented the effects of benzofuran derivatives on human cell lines:

  • Leukemia Cell Study : A study demonstrated that a derivative similar to 1-(2-Ethenyl...) could induce apoptosis in K562 cells with a significant increase in Annexin V positivity after treatment, indicating early apoptotic changes .
  • Bacterial Inhibition Study : Another investigation found that certain benzofurans effectively inhibited the growth of Staphylococcus aureus, showcasing their potential as antimicrobial agents in clinical settings .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one, and how can reaction conditions be optimized?

A common approach involves multi-step reactions starting with functionalized benzofuran precursors. For example, cyclocondensation of substituted aldehydes with hydrazines under reflux in ethanol, catalyzed by bases like piperidine, can yield dihydrobenzofuran intermediates. Subsequent functionalization (e.g., acetylation or alkylation) introduces the ethenyl and methyl groups. Optimization includes solvent selection (e.g., anhydrous ethanol), temperature control (reflux ~78°C), and catalyst loading adjustments to improve yield (>70%) and purity. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR :
    • ¹H-NMR : Expect aromatic protons (δ 6.5–7.5 ppm), dihydrofuran protons (δ 2.5–4.0 ppm), and acetyl methyl groups (δ 2.1–2.3 ppm). Coupling constants (e.g., J = 8–10 Hz for diastereotopic protons) confirm stereochemistry .
    • ¹³C-NMR : Look for carbonyl carbons (δ ~200 ppm) and aromatic carbons (δ 110–150 ppm) .
  • IR : Strong absorption bands at ~1705 cm⁻¹ (ketone C=O) and ~1600 cm⁻¹ (aromatic C=C) .
  • GC-MS : Molecular ion peaks (e.g., m/z 200–220) and fragmentation patterns validate molecular weight and substituents .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Gloves, goggles, and lab coats to prevent dermal/oral exposure.
  • Ventilation : Use fume hoods due to potential inhalation hazards (acute toxicity Category 4 per GHS) .
  • Storage : Inert atmosphere, away from oxidizers.
  • First Aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in dihydrobenzofuran derivatives, and what challenges arise during analysis?

X-ray diffraction provides precise bond lengths, angles, and stereochemistry. For example, in related compounds, crystallography confirmed the dihydrofuran ring’s chair conformation and acetyl group orientation . Challenges include crystal growth (requires slow evaporation from solvents like dichloromethane/hexane) and radiation damage to sensitive functional groups. Low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts .

Q. How can researchers address contradictions in reported biological activities or physicochemical properties across studies?

  • Reproducibility Checks : Standardize synthesis protocols (e.g., solvent purity, reaction time) to minimize batch variations.
  • Degradation Studies : Monitor sample stability under storage conditions (e.g., refrigeration vs. ambient) using HPLC or TLC. Organic degradation over time, as noted in hyperspectral imaging experiments, can alter results .
  • Meta-Analysis : Cross-reference data from peer-reviewed sources (e.g., PubChem, NIST) to identify outliers .

Q. How do structural modifications (e.g., substituent variations on the benzofuran ring) influence reactivity and utility as synthetic intermediates?

  • Electron-Donating Groups (e.g., methoxy): Enhance electrophilic substitution at the 5-position, facilitating further functionalization.
  • Steric Effects : Bulky substituents (e.g., isopropyl) on the dihydrofuran ring can hinder nucleophilic attack, altering reaction pathways.
  • Biological Activity : Analogues with halogen substituents (e.g., fluoro) show improved bioavailability in medicinal chemistry studies, though specific data for this compound require further validation .

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